4-(4-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline -

4-(4-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Catalog Number: EVT-4225783
CAS Number:
Molecular Formula: C24H20N2O2
Molecular Weight: 368.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of TQS analogs typically involves a multi-step process. A common approach is the Povarov reaction, a three-component cyclocondensation reaction between an aniline derivative, an aldehyde, and cyclopentadiene, catalyzed by an acid such as trifluoroacetic acid [ [] ]. Variations in the substituents on the aniline and aldehyde components allow for the synthesis of a wide range of analogs with diverse pharmacological properties. For example, the introduction of a halogen atom at specific positions on the phenyl ring can significantly alter the compound's activity, as demonstrated by the differing profiles of 2BP-TQS, 3BP-TQS, and 4BP-TQS [ [] ].

Molecular Structure Analysis

TQS analogs, due to their inherent chemical reactivity, can undergo various chemical transformations. One notable reaction is ozonolysis, which can lead to the formation of stable ozonides [ [] ]. Additionally, TQS analogs can participate in oxidation reactions, yielding epoxides and diols, as demonstrated by the oxidation of N-acyl-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines [ [] ].

Mechanism of Action

The mechanism of action of TQS analogs primarily involves their ability to allosterically modulate the activity of nAChRs. While conventional agonists like acetylcholine bind to the orthosteric site, TQS analogs interact with a transmembrane allosteric site, influencing the receptor's conformational dynamics and ion channel gating. Type II PAMs, such as PNU-120596 and TQS, can increase the apparent peak current and evoke a weakly decaying current component, indicating their ability to stabilize active receptor conformations and destabilize desensitized states [ [] ]. Ago-PAMs, like GAT107, can directly activate α7 nAChRs in the absence of orthosteric agonists, highlighting their unique pharmacological profile [ [] ].

Physical and Chemical Properties Analysis

The physical and chemical properties of TQS analogs vary depending on the specific substituents present. For example, the introduction of halogen atoms, such as bromine, chlorine, or iodine, can influence the compound's lipophilicity and metabolic stability. These properties can be assessed through techniques like high-performance liquid chromatography and mass spectrometry, as exemplified in the doping control analysis of tricyclic tetrahydroquinoline-derived selective androgen receptor modulators [ [] ].

Applications

TQS analogs, due to their ability to modulate α7 nAChRs, have potential applications in the treatment of various neurological and inflammatory disorders. For example, TQS has been shown to exhibit antihyperalgesic and antiallodynic effects in an animal model of neuroinflammatory pain, suggesting its potential for managing chronic pain conditions [ [] ]. Moreover, TQS has demonstrated efficacy in attenuating lipopolysaccharide-induced activation of hippocampal IκB and CD11b gene expression in mice, highlighting its potential anti-inflammatory properties [ [] ].

Future Directions
  • Structure-activity relationship studies: Further exploration of the structure-activity relationship of TQS analogs to optimize their potency, selectivity, and pharmacological profiles. This could involve the introduction of novel substituents and the development of new synthetic methods. [ [] ].

4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS)

Compound Description: 4BP-TQS is a potent ago-PAM (agonist-positive allosteric modulator) of α7 nicotinic acetylcholine receptors (nAChRs). It exhibits activity exclusively in its (+)-enantiomer (GAT107) while the (-)-enantiomer is inactive. [] 4BP-TQS has been considered for further in vivo evaluation due to its potency. []

Relevance: 4BP-TQS shares the core tetrahydroquinoline scaffold with 4-(4-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. Both compounds have a 4-aryl substituent, differing only in the specific aryl group (4-bromophenyl in 4BP-TQS and 4-nitrophenyl in the target compound). Additionally, 4BP-TQS has an 8-sulfonamide substituent, highlighting the potential for functionalization at this position.

3a,4,5,9b-Tetrahydro-4-(1-naphthalenyl)-3H-cyclopentan[c]quinoline-8-sulfonamide (TQS)

Compound Description: TQS is a positive allosteric modulator (PAM) of α7 nAChRs. It has been shown to reduce lipopolysaccharide (LPS)-induced hyperalgesia and allodynia in mice. [, , ] TQS also reduces LPS-induced activation of hippocampal IκB and CD11b gene expression, suggesting its role in modulating microglial activation. []

Relevance: TQS is structurally similar to 4-(4-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, sharing the core tetrahydroquinoline scaffold and the 8-sulfonamide substituent. The key difference lies in the 4-aryl substituent, with TQS possessing a 1-naphthalenyl group. [, , ]

4-[1-(phenylsulfonyl)indol-3-yl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Compound Description: This compound lacks specific biological activity mentioned in the provided papers. Its crystal structure has been characterized, showing specific conformations of the tetrahydroquinoline and cyclopentene rings. []

Relevance: This compound showcases a different 4-aryl substituent compared to 4-(4-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. It demonstrates the ability to introduce a bulky and complex aryl group at the 4 position, in this case, a 1-(phenylsulfonyl)indol-3-yl group.

8-Chloro-4-(1-(phenylsulfonyl)indol-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Compound Description: Similar to the previous compound, this molecule lacks reported biological activity. Its crystal structure has been studied, revealing specific hydrogen bonding patterns and molecular packing. []

Relevance: This compound is closely related to the previous entry (4-[1-(phenylsulfonyl)indol-3-yl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline), differing only by the addition of a chlorine atom at the 8 position. This further exemplifies the potential for modification at the 8 position of the tetrahydroquinoline core, as seen in 4-(4-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline.

rac-3a(R),4(S),5,9b(S)-tetrahydro-4-(pyrid-2-yl)-3H-cyclopenta[c]quinoline

Compound Description: This compound is formed through an unusual Lewis-acid catalyzed reaction of N-phenyl-2-(pyrid-2-yl)imine with cyclopentadiene. [] Its formation highlights alternative synthetic pathways leading to tetrahydroquinoline derivatives.

Relevance: While lacking the 8-phenyl substituent found in 4-(4-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, this compound demonstrates the feasibility of incorporating a heterocyclic aryl group, in this case, a pyrid-2-yl group, at the 4 position of the tetrahydroquinoline scaffold.

4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines

Compound Description: This series of compounds is synthesized via a three-component cyclocondensation reaction. They are precursors to stable ozonides. []

Relevance: This series exemplifies the general structural similarity to 4-(4-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, with variations in the 4-aryl substituent. The presence of a fluorine atom at the 8 position, in contrast to the phenyl substituent in the target compound, emphasizes the potential for different substituents at this position.

[4‐(Aryl)‐3a,4,5,9b‐tetrahydrocyclopenta[c]quinolin‐8‐ylmethyl]‐8′‐(4′‐aryl)‐3a′,4′,5′,9b′‐tetrahydro‐3H‐cyclopenta[c]quinolines

Compound Description: These compounds are synthesized through an intermolecular imino Diels-Alder reaction using indium trichloride as a catalyst. []

Relevance: This complex series of compounds consists of two tetrahydroquinoline units linked by a methylene bridge. While significantly larger than 4-(4-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, they highlight the potential for building complex structures based on the tetrahydroquinoline scaffold.

N-acyl-4-phenyl-1,2-эпокси-2,3,3а,4,5,9b-гексагидро-1H-циклопента[c]хинолинов (N-acyl-4-phenyl-1,2-epoxy-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolines)

Compound Description: These compounds are synthesized by oxidizing substituted N-acyl-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines. They have been characterized for their acute toxicity, cytotoxicity, analgesic activity, and influence on locomotion and exploration. []

Relevance: This series shares the core tetrahydroquinoline scaffold with 4-(4-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, having a 4-phenyl substituent and an epoxide group. The presence of the N-acyl group highlights the potential for variation at the nitrogen atom.

4-benzoyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines

Compound Description: This series of compounds is synthesized via Lewis-acid catalyzed addition of 1-phenyl-2-arylamino-2-methoxyethanones to cyclopentadiene. They can be converted to aromatized analogs. []

Relevance: This series demonstrates the structural diversity achievable at the 4 position of the tetrahydroquinoline scaffold, similar to the 4-aryl substitution in 4-(4-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. The 4-benzoyl group highlights the potential for introducing carbonyl-containing substituents.

Properties

Product Name

4-(4-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

IUPAC Name

4-(4-nitrophenyl)-8-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C24H20N2O2/c27-26(28)19-12-9-17(10-13-19)24-21-8-4-7-20(21)22-15-18(11-14-23(22)25-24)16-5-2-1-3-6-16/h1-7,9-15,20-21,24-25H,8H2

InChI Key

RHQFVKLDZXSRDJ-UHFFFAOYSA-N

SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.